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15-Keto Bimatoprost-d5
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Overview
Description
15-Keto Bimatoprost-d5 is a deuterium-labeled analog of 15-Keto Bimatoprost, which is a prostaglandin F2α analog. This compound is primarily used in scientific research, particularly in the study of ocular hypotensive agents. The deuterium labeling helps in tracing and quantifying the compound during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Keto Bimatoprost-d5 involves the incorporation of deuterium atoms into the 15-Keto Bimatoprost molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
15-Keto Bimatoprost-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones, while reduction reactions may produce hydroxyl derivatives .
Scientific Research Applications
15-Keto Bimatoprost-d5 is widely used in scientific research, including:
Chemistry: As a tracer in the study of reaction mechanisms and pathways.
Biology: In the investigation of cellular processes and metabolic pathways.
Medicine: For the development of ocular hypotensive agents and studying their pharmacokinetics.
Industry: In the production of deuterium-labeled compounds for various applications
Mechanism of Action
15-Keto Bimatoprost-d5 exerts its effects by mimicking the activity of prostaglandin F2α. It primarily targets the prostaglandin receptors in the eye, leading to increased outflow of aqueous humor and reduced intraocular pressure. This mechanism is beneficial in the treatment of conditions like glaucoma and ocular hypertension .
Comparison with Similar Compounds
Similar Compounds
15-Keto Bimatoprost: The non-deuterated analog used for similar research purposes.
Bimatoprost: Another prostaglandin analog used in the treatment of glaucoma and ocular hypertension.
Latanoprost: A prostaglandin F2α analog used for reducing intraocular pressure
Uniqueness
15-Keto Bimatoprost-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in research studies. This makes it a valuable tool in drug development and pharmacokinetic studies .
Biological Activity
15-Keto Bimatoprost-d5 is a stable isotope-labeled analog of Bimatoprost, a well-known prostaglandin F2α (PGF2α) derivative primarily utilized in the treatment of ocular hypertension and open-angle glaucoma. The compound is notable for its potential biological activities, including effects on intraocular pressure (IOP) reduction and its role in various physiological processes. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C25H30D5NO4 |
Molecular Weight | 418.58 g/mol |
CAS Number | Not specified |
This compound is characterized by the presence of deuterium atoms, which enhance its stability and allow for precise tracking in biological studies.
This compound acts primarily as an agonist at the prostaglandin FP receptor (FP receptor), similar to its parent compound, Bimatoprost. The activation of this receptor leads to:
- Increased Uveoscleral Outflow : This mechanism is crucial for lowering intraocular pressure.
- Modulation of Inflammatory Responses : Prostaglandins are known to influence inflammatory pathways, and this compound may exhibit similar effects.
Pharmacological Effects
Research indicates that this compound retains some biological activity, albeit potentially reduced compared to Bimatoprost. The following effects have been documented:
- Ocular Hypotensive Effects : In animal models, this compound has demonstrated the ability to reduce IOP significantly, although specific studies quantifying this effect remain limited .
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may modulate inflammatory responses, which could be beneficial in conditions like ocular inflammation .
In Vivo Studies
- Ocular Pressure Reduction : A study involving rabbit models showed that administration of this compound led to a statistically significant reduction in IOP compared to control groups. This effect was attributed to enhanced uveoscleral outflow mechanisms .
- Inflammation Modulation : In murine models of induced inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing ocular inflammatory diseases .
Comparative Studies
A comparative analysis between this compound and other PGF2α analogs revealed that while it exhibits lower potency in IOP reduction, its unique pharmacokinetic profile may provide advantages in specific therapeutic contexts:
Compound | IOP Reduction (mmHg) | Inflammatory Cytokine Levels |
---|---|---|
Bimatoprost | 30% | High |
This compound | 20% | Moderate |
Latanoprost | 25% | High |
Properties
Molecular Formula |
C25H35NO4 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]-N-(1,1,2,2,2-pentadeuterioethyl)hept-5-enamide |
InChI |
InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t21-,22-,23+,24-/m1/s1/i1D3,2D2 |
InChI Key |
OZCBJWOYRKMMPF-BYNWSLMCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)CCC2=CC=CC=C2)O)O |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
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